N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide is a complex organic compound that features an indole moiety, a benzenesulfonamide group, and various substituents. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The resulting indole derivative can then be further modified through various chemical reactions to introduce the sulfonamide group and other substituents.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application of the compound .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl groups .
Scientific Research Applications
N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide has various applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cancer cell growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives with different substituents, such as:
- N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxy-2-naphthyl)propanamide .
Uniqueness
What sets N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide apart is its specific combination of substituents, which can confer unique biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H26N2O3S |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C21H26N2O3S/c1-13-7-6-8-18-17(16(4)23-21(13)18)9-10-22-27(24,25)20-12-14(2)19(26-5)11-15(20)3/h6-8,11-12,22-23H,9-10H2,1-5H3 |
InChI Key |
ZCOYAXDOYLGSLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)C)CCNS(=O)(=O)C3=CC(=C(C=C3C)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.